3-Chloroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPCRKVUWYDDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN, Array | |
| Record name | M-CHLOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19977 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-CHLOROANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104350-18-7, 141-85-5 (hydrochloride) | |
| Record name | Benzenamine, 3-chloro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104350-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0024761 | |
| Record name | 3-Chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
M-chloroaniline is a colorless to light amber liquid with a sweet odor. (NTP, 1992), Colorless to light amber, tends to darken during storage; [HSDB], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR. | |
| Record name | M-CHLOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19977 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1018 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-CHLOROANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
446.9 °F at 760 mmHg (NTP, 1992), 230.5 °C | |
| Record name | M-CHLOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19977 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-CHLOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
255 °F (NTP, 1992), 255 °F, 118 °C c.c. | |
| Record name | M-CHLOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19977 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1018 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-CHLOROANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in most common organic solvents, Miscible in ethanol, ether, and acetone, In water, 5,400 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.6 | |
| Record name | M-CHLOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19977 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-CHLOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-CHLOROANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.216 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2150 at 22 °C/4 °C, Relative density (water = 1): 1.216 | |
| Record name | M-CHLOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19977 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-CHLOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-CHLOROANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.4 | |
| Record name | M-CHLOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19977 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-CHLOROANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 0.1 mmHg at 86 °F ; 1 mmHg at 146.3 °F; 760 mmHg at 443.3 °F (NTP, 1992), 0.06 [mmHg], 0.066 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 9 | |
| Record name | M-CHLOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19977 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1018 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-CHLOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-CHLOROANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless to light amber, tends to darken during storage | |
CAS No. |
108-42-9 | |
| Record name | M-CHLOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19977 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLOROANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-CHLOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GKR52SKIY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-CHLOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-CHLOROANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
13.5 °F (NTP, 1992), -10.4 °C, -10 °C | |
| Record name | M-CHLOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19977 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-CHLOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-CHLOROANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0130 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies and Reaction Pathways Involving 3 Chloroaniline
Established Synthetic Routes to 3-Chloroaniline
The industrial production of this compound primarily relies on the reduction of m-chloronitrobenzene. Additionally, multi-step syntheses starting from benzene (B151609) provide alternative pathways to this important compound.
Reduction of m-Chloronitrobenzene
The conversion of m-chloronitrobenzene to this compound is a cornerstone of its synthesis. atamanchemicals.comnbinno.com This transformation is typically achieved through catalytic hydrogenation or metal-mediated reduction processes. atamanchemicals.commdpi.com
Catalytic hydrogenation stands out as a green and sustainable method for the production of haloanilines. cjcatal.com This process involves the reduction of the nitro group in m-chloronitrobenzene using hydrogen gas in the presence of a catalyst. atamanchemicals.com Precious metals such as platinum and rhodium, often supported on carbon or other materials, are commonly employed as catalysts. atamanchemicals.comresearchgate.netgoogle.com To prevent the undesired side reaction of dehalogenation, where the chlorine atom is replaced by hydrogen, metal oxides or other additives are often incorporated into the catalyst system. atamanchemicals.comresearchgate.net For instance, a rhodium-based single-atom catalyst (Rh@Al2O3@C) has shown high efficacy in the selective hydrogenation of m-chloronitrobenzene to m-chloroaniline. cjcatal.com Similarly, a robust Pt/Fe3O4 catalyst has been utilized for the solvent-free, highly selective hydrogenation of m-chloronitrobenzene, achieving high yields of the desired product. rsc.orgrsc.org Research has also explored the use of bimetallic catalysts, such as Ni-Pt systems, which can exhibit high selectivity towards m-chloroaniline. researchgate.net
Table 1: Catalytic Hydrogenation of m-Chloronitrobenzene
| Catalyst | Reaction Conditions | Selectivity to m-Chloroaniline (%) | Conversion of m-Chloronitrobenzene (%) |
| Rh@Al2O3@C | T = 313 K, PH2 = 20 bar | High | --- |
| Pt/Fe3O4 | Solvent-free, 333 K, 2.0 MPa H2 | ≥99.4 | 100 |
| 1% Pt/C with Na2CO3 | 358 K, 1.03 MPa H2 | 96 | --- |
Data sourced from multiple research findings. cjcatal.comresearchgate.netrsc.orgrsc.org
A traditional and still relevant method for the reduction of m-chloronitrobenzene is the use of metals in the presence of an acid, a process known as the Béchamp reduction. mdpi.com Iron powder in the presence of hydrochloric acid is a classic example of this approach. google.com This method involves the generation of nascent hydrogen, which effectively reduces the nitro group to an amino group. google.com Other metals like tin have also been used for this purpose. google.com The reaction can also be carried out using iron powder in the presence of ferrous sulfate (B86663). atamanchemicals.com Another variation involves the use of alkali metal sulfides, such as sodium hydrosulfide, to reduce impure m-chloronitrobenzene to m-chloroaniline. google.com
Catalytic Hydrogenation Processes
Multi-step Synthesis from Benzene Precursors
An alternative route to this compound begins with benzene. vedantu.comchegg.com This synthetic pathway involves a sequence of reactions to introduce the chloro and amino groups at the desired meta positions. A common strategy involves a three-step process:
Nitration of Benzene: Benzene is first treated with a mixture of concentrated nitric acid and concentrated sulfuric acid to introduce a nitro group, forming nitrobenzene (B124822). vedantu.comyoutube.comdoubtnut.com
Chlorination of Nitrobenzene: The nitrobenzene is then subjected to chlorination. The nitro group is a meta-directing group, meaning it directs the incoming chlorine atom to the meta position on the benzene ring, yielding m-chloronitrobenzene. youtube.comvedantu.com This step typically employs chlorine gas and a Lewis acid catalyst such as ferric chloride. vedantu.com
Reduction of the Nitro Group: Finally, the nitro group of m-chloronitrobenzene is reduced to an amino group to form this compound. youtube.comvedantu.com This reduction can be achieved using various methods, including catalytic hydrogenation or metal-mediated reductions as described previously. youtube.comvedantu.com
Derivatization and Further Chemical Transformations of this compound
This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agricultural industries. researchgate.net
Synthesis of Substituted Thiocarbamide Derivatives
A significant application of this compound is in the synthesis of substituted thiocarbamide (thiourea) derivatives. researchgate.netgsconlinepress.comgsconlinepress.com These compounds are of interest due to their potential applications in medicinal and agricultural chemistry. researchgate.netgsconlinepress.com The synthesis typically involves the reaction of this compound with various substituted thioureas. researchgate.netgsconlinepress.com
In one approach, the amino group of this compound is first protected to prevent unwanted side reactions. A common protecting group is di-tert-butyl dicarbonate (B1257347) (Boc). researchgate.netgsconlinepress.comresearchgate.net The Boc-protected this compound is then condensed with a substituted thiourea (B124793) in a suitable solvent like isopropanol. gsconlinepress.com Subsequent deprotection of the amino group yields the desired 3-(substituted thiocarbamido)-aniline derivative. researchgate.net The structures of these synthesized compounds are typically confirmed using various analytical techniques, including 1H-NMR, 13C-NMR, FT-IR, and LCMS. researchgate.netgsconlinepress.comresearchgate.net
Table 2: Synthesis of Substituted Thiocarbamide Derivatives from this compound
| Starting Material | Reagents | Product |
| This compound | 1. Di-tert-butyl dicarbonate (Boc2O) 2. Substituted thiourea, Isopropanol | 3-(Substitutedthiocarbamido)-aniline derivatives |
This table summarizes a general synthetic scheme. gsconlinepress.comresearchgate.net
Formation of Azo Dyes and Pigments
This compound is a crucial intermediate in the synthesis of various azo dyes and pigments. atamanchemicals.comchemicalbook.com The general principle involves the diazotization of this compound, followed by a coupling reaction with a suitable coupling component.
The diazotization process entails treating this compound with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid or sulfuric acid, at low temperatures (0–5 °C). This reaction converts the primary amino group of this compound into a highly reactive diazonium salt.
The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich species such as a phenol (B47542), naphthol, or another aromatic amine. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the dye.
For instance, this compound is a precursor for the production of Mordant Orange 4. atamanchemicals.com In a specific study, disazo disperse dyes were synthesized by diazotizing this compound and coupling it with 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) to form an intermediate azo dye. This intermediate was further diazotized and coupled with various components like 1,3-dihydroxybenzene and 1-naphthol (B170400) to produce a range of disazo dyes. ajol.info Another investigation detailed the synthesis of disazo disperse dyes derived from 2-methoxy-5-nitroaniline (B165355) and this compound. orientjchem.org The process involved the diazotization of 2-methoxy-5-nitroaniline and subsequent coupling with this compound. orientjchem.org
In a different synthetic approach, disperse azo dyes were created using this compound as the base and 2,4-dihydroxybenzophenone (B1670367) as the coupling agent. ijirset.com The molar proportions of the reactants were varied to optimize the yield, with certain ratios achieving a 100% yield. ijirset.com Similarly, a series of disazo disperse dyes were synthesized through the diazotization of 4-phenoxyaniline (B93406) and coupling with this compound to create an intermediate, which was then further reacted. ftstjournal.com
Interactive Data Table: Examples of Azo Dyes and Pigments from this compound
| Diazonium Component | Coupling Component | Resulting Dye/Pigment Type |
| This compound | Various | Mordant Orange 4 atamanchemicals.com |
| This compound | 4-amino-2-chloro-6,7-dimethoxyquinazoline | Intermediate for Disazo Dyes ajol.info |
| 2-Methoxy-5-nitroaniline | This compound | Disazo Disperse Dyes orientjchem.org |
| This compound | 2,4-Dihydroxybenzophenone | Disperse Azo Dyes ijirset.com |
| 4-Phenoxyaniline | This compound | Intermediate for Disazo Dyes ftstjournal.com |
Preparation of Pharmaceutical and Agrochemical Intermediates in Research Contexts
This compound serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical intermediates. atamanchemicals.comchemicalbook.com Its chemical structure allows for a range of transformations, making it a valuable precursor in the development of more complex molecules.
In Pharmaceutical Research:
This compound is utilized in the synthesis of compounds with potential therapeutic applications. For example, it is a starting material for the synthesis of pyrimidoazepine analogs, which have been investigated as ligands for serotonin (B10506) 5-HT2A and 5-HT2C receptors with potential applications in the treatment of obesity. atamanchemicals.comveeprho.com It has also been used in the synthesis of novel COX-2 inhibitors, which are a class of anti-inflammatory drugs. atamanchemicals.com Furthermore, this compound is an intermediate in the production of the diuretic and antihypertensive drug hydrochlorothiazide. chemicalbook.com
In Agrochemical Research:
In the field of agrochemicals, this compound is a key intermediate for several herbicides and insecticides. atamanchemicals.comchemicalbook.com It is a precursor to the herbicide chlorpropham (B1668850). atamanchemicals.com The degradation of the herbicide Barban (4-chloro-2-butynyl N-(3-chlorophenyl)carbamate) in soil and plants rapidly produces this compound. tandfonline.com
Synthetic Transformations:
The utility of this compound as an intermediate stems from the reactivity of both the amino group and the aromatic ring. The amino group can undergo reactions such as N-alkylation and N-acylation. For instance, reacting this compound with ethylene (B1197577) chlorohydrin produces N,N-bis(2-hydroxyethyl)-3-chloroaniline. The aromatic ring can undergo further electrophilic substitution reactions, allowing for the introduction of additional functional groups.
Interactive Data Table: Examples of Pharmaceutical and Agrochemical Intermediates from this compound
| Product/Target Molecule | Application Area |
| Pyrimidoazepine analogs | Pharmaceutical (Obesity treatment) atamanchemicals.comveeprho.com |
| Novel COX-2 inhibitors | Pharmaceutical (Anti-inflammatory) atamanchemicals.com |
| Hydrochlorothiazide | Pharmaceutical (Diuretic, Antihypertensive) chemicalbook.com |
| Chlorpropham | Agrochemical (Herbicide) atamanchemicals.com |
Halogenation and Other Electrophilic Aromatic Substitution Studies
The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that includes halogenation, nitration, and sulfonation. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The interplay of these two substituents influences the position of further substitution on the aromatic ring.
Halogenation:
The halogenation of this compound can lead to the formation of various substituted products. For example, the bromination of this compound can be controlled to introduce a bromine substituent, leading to the formation of compounds like 4-bromo-3-chloroaniline. smolecule.com The reaction conditions, including the solvent and brominating agent (e.g., bromine or N-bromosuccinimide), are crucial in determining the outcome of the reaction. smolecule.com Further halogenation can also occur, as seen in the synthesis of 2,4-dibromo-3-chloroaniline, which typically involves the bromination of an aniline (B41778) derivative followed by chlorination. smolecule.com
A recent study investigated the formation of disinfection byproducts from the chlorination and bromination of various aniline compounds, including this compound. nih.govacs.org Under free chlorination conditions, this compound was found to form dichloroacetonitrile (B150184) with a yield of 1.6-2.3%. nih.govacs.org Free bromination generally resulted in higher yields of haloacetonitriles. nih.govacs.org
Other Electrophilic Aromatic Substitutions:
Besides halogenation, this compound can undergo other electrophilic aromatic substitution reactions. The directing effects of the amino and chloro groups will guide the incoming electrophile primarily to the positions ortho and para to the amino group (positions 2, 4, and 6) and ortho and para to the chlorine atom (positions 2, 4, and 6). The strong activating effect of the amino group generally dominates, favoring substitution at positions 2, 4, and 6.
Interactive Data Table: Examples of Halogenation Products of this compound
| Reagent(s) | Product(s) |
| Bromine/N-bromosuccinimide | 4-Bromo-3-chloroaniline smolecule.com |
| Bromine, then Chlorine | 2,4-Dibromo-3-chloroaniline smolecule.com |
| Free Chlorine | Dichloroacetonitrile nih.govacs.org |
Mechanistic Investigations of this compound Reactions
The reaction mechanisms involving this compound are a subject of scientific investigation, providing insights into its reactivity and degradation pathways.
Hydrolysis Mechanisms:
The hydrolysis of derivatives of this compound has been studied to understand their degradation. For instance, the alkaline hydrolysis of the herbicide Barban, which contains a 3-chlorophenylcarbamate moiety, proceeds via a nucleophilic substitution reaction (SN2-SN2') where a hydroxide (B78521) ion attacks the carbon atoms adjacent to the chlorine atom in the butynyl group. tandfonline.com This leads to the formation of intermediates that ultimately hydrolyze to N-(3-chlorophenyl)carbamic acid, which then decarboxylates to yield this compound. tandfonline.com
The hydrolysis of Schiff bases derived from this compound, such as N-salicylidene-m-chloroaniline, has also been kinetically studied across a range of pH values. tsijournals.com The proposed mechanism involves different pathways depending on the pH: acid-catalyzed addition of water to the protonated Schiff base, a spontaneous reaction with water, and the addition of water or hydroxide ion to the imine anion. tsijournals.com
Photosensitized Reactions:
The degradation of this compound can also be initiated by photosensitized reactions. In the presence of humic substances and sunlight, this compound can be degraded through complex reaction mechanisms involving reactive species like OH radicals and excited triplet state humic substances. nih.gov Multi-element-compound-specific stable isotope analysis has been employed to investigate the kinetic isotope effects and elucidate the reaction pathways. nih.gov
Electrophilic Aromatic Substitution Mechanism:
The mechanism of electrophilic aromatic substitution on this compound follows the general, well-established pathway for this class of reactions. It involves the initial generation of a strong electrophile, which is then attacked by the electron-rich π-system of the benzene ring. This results in the formation of a cationic intermediate, known as an arenium ion or sigma complex, where the aromaticity of the ring is temporarily lost. The final step is the deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the substituted product. The regioselectivity of the substitution is determined by the directing effects of the existing substituents on the ring.
Degradation in Wastewater:
Metagenomic and metatranscriptomic studies of wastewater bioreactors have suggested putative degradation pathways for this compound. biorxiv.org These studies indicate that microbial communities can adapt to the presence of this compound and develop the capacity to degrade it, potentially through the action of enzymes such as toluene (B28343) dioxygenase. biorxiv.org
Environmental Fate and Degradation Dynamics of 3 Chloroaniline
Biodegradation Pathways and Mechanisms
The primary mechanism for the removal of 3-chloroaniline from aquatic and soil environments is through biodegradation by microorganisms. nih.gov A number of bacterial strains have been isolated and identified for their ability to degrade and, in some cases, mineralize 3-CA, utilizing it as a source of carbon, nitrogen, and energy. sciepub.comnih.gov The biodegradation of 3-CA typically involves a series of enzymatic reactions that transform the compound into less harmful intermediates, which can then be funneled into central metabolic pathways. biorxiv.orgresearchgate.net
The microbial transformation of this compound is initiated by an attack on the aromatic ring, leading to its destabilization and eventual breakdown. This process is primarily aerobic and involves several key enzymatic steps.
The initial and often rate-limiting step in the aerobic biodegradation of this compound is oxidative deamination. frontiersin.orgresearchgate.net This reaction is catalyzed by aniline (B41778) dioxygenase or a similar enzyme system, which hydroxylates the aromatic ring and removes the amino group. frontiersin.org This process converts this compound into a corresponding chlorocatechol, typically 4-chlorocatechol (B124253). nih.govnih.gov
Several bacterial strains have been identified that carry out this crucial first step. For instance, the plasmid pC1 from Delftia acidovorans CA28 has been shown to encode the oxidative deamination of 3-CA. oup.comnih.gov Similarly, the dca gene cluster on the plasmid pWDL7::rfp in Comamonas testosteroni WDL7 encodes for a this compound dioxygenase that converts 3-CA to 4-chlorocatechol. frontiersin.orgnih.gov The expression of these genes is often inducible, meaning they are transcribed primarily in the presence of aniline or chloroaniline. nih.govasm.org However, in some cases, the presence of aniline is required for the transcription of genes involved in its own degradation, but not for the degradation of 3-CA. sciepub.com
| Bacterial Strain | Plasmid | Key Enzyme/Gene Cluster | Product of Deamination | Reference |
|---|---|---|---|---|
| Delftia acidovorans CA28 | pC1 | Not specified | Chlorocatechol | oup.comnih.gov |
| Comamonas testosteroni WDL7 | pWDL7::rfp | dcaQTA1A2BR | 4-Chlorocatechol | frontiersin.orgnih.gov |
| Pseudomonas putida UCC22 | pTDN1 | tdn genes | Catechol (from aniline) | nih.gov |
Following the formation of chlorocatechol, the aromatic ring is cleaved, a critical step that breaks down the stable aromatic structure. This is accomplished by dioxygenase enzymes that incorporate both atoms of a molecular oxygen molecule into the aromatic nucleus. The subsequent degradation pathway can proceed via two main routes: ortho-cleavage or meta-cleavage. nih.govfrontiersin.org
Microbial Transformation Processes
Aromatic Ring Cleavage Mechanisms
Ortho-Cleavage Pathways
The ortho-cleavage pathway, also known as the β-ketoadipate pathway, involves the cleavage of the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. In the context of 3-CA degradation, this involves the action of a chlorocatechol 1,2-dioxygenase on the chlorocatechol intermediate. capes.gov.br This pathway is considered a modified ortho-cleavage pathway due to the presence of the chlorine substituent. asm.orgnih.gov
Several bacterial species that degrade 3-CA utilize this pathway. For example, Brevundimonas diminuta INMI KS-7 degrades this compound via the formation of 4-chlorocatechol, which is then cleaved by an ortho-cleavage mechanism. frontiersin.org Pseudomonas acidovorans CA28 has been shown to possess two distinct catechol 1,2-dioxygenases; one is induced by aniline and acts on catechol, while the other is induced by this compound and shows a preference for chlorinated catechols. capes.gov.br Metagenomic and metatranscriptomic studies of activated sludge have also suggested a degradation pathway for 3-CA that proceeds via a phenol (B47542) monooxygenase followed by ortho-cleavage of the aromatic ring. biorxiv.orgnih.govbiorxiv.org
Meta-Cleavage Pathways
The meta-cleavage pathway involves the cleavage of the bond adjacent to the two hydroxyl groups on the catechol ring. This pathway has also been identified in the degradation of this compound by some bacterial strains. Comamonas testosteroni I2, for example, mineralizes 3-CA, and during this process, a yellow intermediate accumulates, which is indicative of the distal meta-cleavage of chlorocatechol. asm.orgnih.gov
Studies combining metagenomics and metatranscriptomics have also pointed to a putative meta-cleavage pathway for 3-CA degradation in wastewater treatment reactors. biorxiv.orgnih.gov This proposed pathway involves a benzoate (B1203000) dioxygenase and a subsequent catechol dioxygenase to cleave the aromatic ring. biorxiv.orgnih.gov The degradation of 4-chloroaniline (B138754) by Diaphorobacter PCA039 also proceeds through a meta-cleavage pathway. frontiersin.org
| Cleavage Pathway | Key Enzyme Type | Example Bacterial Strains | Reference |
|---|---|---|---|
| Ortho-Cleavage | Chlorocatechol 1,2-dioxygenase | Brevundimonas diminuta INMI KS-7, Pseudomonas acidovorans CA28 | frontiersin.orgcapes.gov.br |
| Meta-Cleavage | Catechol 2,3-dioxygenase | Comamonas testosteroni I2, Diaphorobacter PCA039 (for 4-CA) | frontiersin.orgasm.orgnih.gov |
Dechlorination, the removal of chlorine atoms from the aromatic ring, is a critical step in the complete mineralization of this compound. This process can occur either before or after the cleavage of the aromatic ring. In anaerobic environments, reductive dechlorination is a key process. Studies have shown that anaerobic microbial communities can dechlorinate dichloroanilines to monochloroanilines. biorxiv.orgasm.org For instance, 3,4-dichloroaniline (B118046) can be reductively dechlorinated to this compound. biorxiv.orgasm.org
Further dechlorination of monochloroanilines to aniline has also been observed. biorxiv.org The bacterium Dehalobacter has been identified as being responsible for the dechlorination of dichloroanilines and has been shown to grow on 2,3-dichloroaniline (B127971) and 2-chloroaniline (B154045) through reductive dechlorination. biorxiv.orgbiorxiv.org While much of the research on aerobic degradation focuses on the breakdown of the chlorinated ring structure, the eventual release of chloride ions is a definitive indicator of complete degradation. ugent.be In some aerobic pathways, dechlorination occurs after the ring has been cleaved, from intermediates such as chloromuconic acid. frontiersin.org
Enzymatic Activities in this compound Biodegradation
The microbial breakdown of this compound is initiated by specific enzymes that catalyze the initial transformation of this xenobiotic compound, making it accessible for further metabolic processing. Key among these are monooxygenases and dioxygenases, which play a pivotal role in the deamination and hydroxylation of the aniline ring, leading to the formation of chlorocatechols. These intermediates are then channeled into either ortho- or meta-cleavage pathways for complete mineralization. nih.govnih.govbiorxiv.org
Metagenomic and metatranscriptomic studies of activated sludge communities have identified two primary putative pathways for 3-CA degradation, distinguished by the initial enzymatic attack. nih.govbiorxiv.org One proposed pathway involves a phenol monooxygenase that facilitates an ortho-cleavage of the aromatic ring. nih.govresearchgate.netresearchgate.net An alternative pathway is initiated by a benzoate dioxygenase , which leads to a meta-cleavage of the aromatic ring. nih.govresearchgate.net Toluene (B28343) dioxygenase has also been noted for its broad substrate specificity, which includes the degradation of chloroanilines like 3-CA. biorxiv.org
The initial deamination of chloroanilines is often carried out by a multi-component aniline dioxygenase, which converts the substrate to a corresponding chlorocatechol. asm.orgbiorxiv.orgoup.com For instance, the degradation of 3-CA can lead to the formation of 4-chlorocatechol. asm.orgsciepub.com Subsequently, chlorocatechol dioxygenases are crucial for the ring cleavage of these chlorinated catechols. sciepub.comresearchgate.netresearchgate.net In some bacterial strains, such as Comamonas testosteroni I2, the mineralization of 3-CA proceeds through the distal meta-cleavage of chlorocatechol. nih.govasm.org In other organisms, a modified ortho-cleavage pathway is employed to break down the resulting chlorocatechols. nih.gov
Table 1: Key Enzymes in this compound Biodegradation
| Enzyme/Enzyme System | Proposed Function | Degradation Pathway | Source Organism/Environment | Citation |
|---|---|---|---|---|
| Phenol Monooxygenase | Initial oxidation of 3-CA | Ortho-cleavage pathway | Activated sludge microbial communities | nih.govbiorxiv.orgresearchgate.net |
| Benzoate Dioxygenase | Initial oxidation of 3-CA | Meta-cleavage pathway | Activated sludge microbial communities | nih.govbiorxiv.orgresearchgate.net |
| Aniline Dioxygenase | Oxidative deamination of (chloro)aniline to (chloro)catechol | Upper degradation pathway | Frateuria sp. ANA-18, Pseudomonas putida UCC22 | asm.orgtandfonline.com |
| Chlorocatechol Dioxygenase | Ring cleavage of chlorocatechol | Ortho- and Meta-cleavage pathways | Delftia acidovorans, Acinetobacter soli GFJ2 | sciepub.commdpi.com |
| Toluene Dioxygenase | Oxidation of chloroanilines | Broad substrate specificity | General | biorxiv.org |
The genetic basis for this compound degradation has been elucidated through the characterization of specific gene clusters found on both plasmids and chromosomes of degrading bacteria.
The dcaA1A2B gene cluster is responsible for encoding a multicomponent chloroaniline dioxygenase. asm.orgbiorxiv.orgoup.com This enzyme system carries out the initial conversion of chloroaniline to chlorocatechol. asm.orgresearchgate.net Functional analysis of the dcaA1A2B gene products expressed in Escherichia coli confirmed their ability to transform 3-CA into 4-chlorocatechol. asm.org This gene cluster has been identified on broad-host-range IncP-1β plasmids, such as pWDL7::rfp, highlighting the role of horizontal gene transfer in the dissemination of chloroaniline degradation capabilities. asm.org
The ccdC gene encodes a chlorocatechol 1,2-dioxygenase, an enzyme that catalyzes the subsequent ring cleavage of chlorocatechol, a critical step in the degradation pathway. researchgate.netresearchgate.net This gene is often found in proximity to the dca gene cluster on catabolic plasmids like pDCA-1. researchgate.net The coordinated expression of dca and ccd genes allows for the complete breakdown of the aromatic ring of chloroanilines. biorxiv.orgoup.com
The tdnQ gene is involved in the oxidative deamination of aniline. sciepub.comnih.gov While it is transcribed in the presence of aniline, studies have shown that it is not transcribed when only 3-CA is present, suggesting that alternative or additional genes are required for the initial steps of 3-CA transformation in some strains. sciepub.comnih.gov The TdnQ protein shares amino acid sequence similarity with glutamine synthetases. nih.govasm.org The tdn gene cluster, which includes tdnQ, is essential for the conversion of aniline to catechol in organisms like Pseudomonas putida UCC22. tandfonline.comasm.org
Table 2: Genes Characterized in this compound Degradation
| Gene/Gene Cluster | Encoded Enzyme/Function | Organism/Plasmid | Citation |
|---|---|---|---|
| dcaA1A2B | Chloroaniline dioxygenase (converts chloroaniline to chlorocatechol) | Plasmid pWDL7::rfp, Plasmid pDCA-1 | asm.orgresearchgate.net |
| ccdC | Chlorocatechol 1,2-dioxygenase (ring cleavage of chlorocatechol) | Plasmid pDCA-1, Variovorax sp. | biorxiv.orgresearchgate.netresearchgate.net |
| tdnQ | Involved in oxidative deamination of aniline | Pseudomonas putida UCC22, Comamonas testosteroni I2, Delftia acidovorans CA28 | sciepub.comnih.govasm.org |
Role of Monooxygenases and Dioxygenases (e.g., Phenol Monooxygenase, Benzoate Dioxygenase, Chlorocatechol Dioxygenase)
Microbial Consortia and Specific Degrading Microorganisms
The biodegradation of this compound in the environment is carried out by diverse microbial communities, with specific bacterial genera and strains playing key roles.
Studies of microbial communities in wastewater treatment reactors have revealed a significant correlation between the degradation of 3-CA and the relative abundances of certain bacterial genera. nih.govbiorxiv.orgresearchgate.net Amplicon sequencing and metagenome-assembled genome data have pointed to the importance of the genera Gemmatimonas , OLB8 (a member of the family Saprospiraceae), and Taibaiella . nih.govbiorxiv.orgresearchgate.netscispace.com The genus OLB8 was found to be particularly enriched in treatment reactors, making it a strong candidate as a primary 3-CA degrader. nih.govbiorxiv.orgresearchgate.net While Gemmatimonas has been found in various activated sludge systems, its enrichment under sustained 3-CA input suggests a role in its degradation. scispace.com The genus Taibaiella has also been identified in phenol-degrading microbial communities, indicating a potential capability for degrading aromatic compounds. scispace.com In addition to these, consortia of Bacillus species have also been shown to utilize 3-CA as a carbon and nitrogen source. ijcrar.com
Table 3: Bacterial Genera Associated with this compound Degradation
| Genus | Evidence of Involvement | Environment | Citation |
|---|---|---|---|
| Gemmatimonas | Significant correlation with 3-CA degradation; enriched under 3-CA input | Wastewater treatment reactors | nih.govbiorxiv.orgresearchgate.netscispace.com |
| OLB8 (Saprospiraceae) | Significant correlation with 3-CA degradation; differentially enriched in treatment reactors | Wastewater treatment reactors | nih.govbiorxiv.orgresearchgate.netresearchgate.net |
| Taibaiella | Significant correlation with 3-CA degradation; found in phenol-degrading communities | Wastewater treatment reactors | nih.govbiorxiv.orgresearchgate.netscispace.com |
| Bacillus | Consortium capable of degrading 3-CA | Oil-contaminated soil | ijcrar.com |
Several specific bacterial strains have been isolated and characterized for their ability to degrade this compound, often as a sole source of carbon and nitrogen.
Comamonas testosteroni : Strains of this species, such as I2 and WDL7, have been well-documented as effective 3-CA degraders. nih.govsciepub.comasm.orgnih.gov C. testosteroni I2, isolated from activated sludge, can mineralize 3-CA, though a temporary accumulation of a yellow intermediate from the meta-cleavage of chlorocatechol can occur. nih.govasm.org The ability of C. testosteroni to utilize 3-CA makes it a candidate for bioaugmentation in wastewater treatment. asm.orgnih.gov
Delftia acidovorans : This species, which also belongs to the Comamonadaceae family, includes strains capable of metabolizing 3-CA. sciepub.comnih.gov For example, strain CA28 possesses the plasmid pC1, which encodes the oxidative deamination of 3-CA. nih.govoup.comoup.com However, the degradation capabilities can vary between strains; for instance, D. acidovorans B can metabolize 3-CA but is unable to use it as a sole carbon source, leading to the accumulation of 4-chlorocatechol. sciepub.com
Table 4: Specific Bacterial Strains Degrading this compound
| Strain | Key Degradation Characteristics | Source of Isolation | Citation |
|---|---|---|---|
| Comamonas testosteroni I2 | Mineralizes 3-CA; temporary accumulation of meta-cleavage intermediate | Activated sludge | nih.govasm.orgnih.gov |
| Comamonas testosteroni WDL7 | Degrades 3-CA; used as a model organism for biofilm studies | Soil | nih.govntu.edu.sgoup.com |
| Delftia acidovorans CA28 | Carries plasmid pC1 encoding oxidative deamination of 3-CA | Soil | nih.govnih.govoup.com |
| Delftia acidovorans B | Metabolizes 3-CA to 4-chlorocatechol but does not use it as a sole carbon source | Wastewater treatment plant | sciepub.com |
Identification of Key Bacterial Genera (e.g., Gemmatimonas, OLB8, Taibaiella)
Environmental Factors Influencing Biodegradation Efficiency
The efficiency of this compound biodegradation is not solely dependent on the presence of capable microorganisms but is also significantly influenced by various environmental factors. The interplay between the degrading bacteria and their surrounding conditions can either enhance or inhibit the breakdown of this pollutant.
One critical factor is the presence of other carbon and nitrogen sources . Bioaugmentation of activated sludge with Comamonas testosteroni for 3-CA removal was found to be more effective in the presence of an additional carbon source. asm.org Similarly, the biodegradation of aniline and its chlorinated derivatives by a Bacillus consortium was enhanced by the addition of nitrogen sources like ammonium (B1175870) chloride. ijcrar.com
The biofilm lifestyle of degrading bacteria also plays a crucial role. Exposure to 3-CA has been shown to reduce the retention of C. testosteroni cells in bioreactors by affecting bacterial motility and cell surface hydrophobicity. nih.gov This is linked to a reduction in intracellular c-di-GMP levels, which induces cell dispersal from biofilms. nih.govntu.edu.sg Conversely, enhancing biofilm formation can improve the degradation efficiency, particularly in high surface-to-volume ratio environments. ntu.edu.sg
Involvement of Plasmids in Biodegradation Capacity
Abiotic Degradation Mechanisms
In addition to microbial action, abiotic processes, particularly those driven by sunlight, contribute to the transformation of this compound in aquatic environments.
The absorption of light by certain molecules in water can initiate chemical reactions that lead to the degradation of pollutants like this compound.
Dissolved organic matter (DOM), including humic and fulvic acids, plays a crucial role in the photochemical degradation of this compound. ufz.dewalisongo.ac.idacs.org DOM acts as a photosensitizer, absorbing sunlight and transferring the energy to other molecules, thereby initiating their degradation. ufz.de When irradiated, humic substances can generate excited triplet states (³DOM*) which are potent oxidants. ufz.dedepositolegale.it
The interaction between these excited states of DOM and this compound can lead to the transformation of the latter. ufz.de This indirect photolysis is a significant degradation pathway for 3-CA in sunlit natural waters. ufz.deresearchgate.net Studies have shown that the presence of DOM can significantly accelerate the photolytic degradation of chloroanilines. walisongo.ac.idacs.org The process involves the formation of various photoproducts as 3-CA is broken down. walisongo.ac.idacs.org
The photosensitizing action of dissolved organic matter leads to the formation of various reactive species that are highly effective in degrading organic contaminants. ufz.deresearchgate.net These include hydroxyl radicals (•OH) and the excited triplet states of DOM (³DOM*). ufz.de
Hydroxyl radicals are powerful, non-selective oxidants that can react with a wide range of organic molecules, including this compound. ufz.deresearchgate.net The triplet states of DOM can also directly react with 3-CA or generate other reactive oxygen species. ufz.deresearchgate.net The combination of these reactive species creates a complex reaction environment where this compound can be degraded through various oxidative pathways. ufz.de Multi-element compound-specific stable isotope analysis has been used to trace the complex reaction mechanisms involving these reactive species in the photodegradation of 3-CA. ufz.de The carbonate radical (CO3•−) has also been identified as playing a role in the photodegradation of aromatic amines in surface waters. researchgate.net
Role of Reactive Species (e.g., Hydroxyl Radicals, Triplet States)
Chemical Hydrolysis Pathways
Chemical hydrolysis is a significant degradation pathway for many organic compounds in aqueous environments. However, for this compound, this pathway is not considered to be significant under typical environmental conditions. The structure of this compound lacks functional groups that are readily hydrolyzable. echemi.comnih.gov
Studies on the hydrolysis of similar compounds, such as N-salicylidene-m-chloroaniline, have been conducted to understand the potential reaction mechanisms over a wide pH range. The hydrolysis of this Schiff base demonstrates a pH-dependent rate, with the reaction being slowest in the neutral pH range (pH 5.21-10.22). tsijournals.com The proposed mechanism involves a proton-catalyzed attack of water on the imine linkage in acidic conditions and a reaction involving the Schiff base anion and water in basic conditions. tsijournals.com
A kinetic study on the hydrolysis of di-3-chloro-2-methylaniline phosphate (B84403) in a hydrochloric acid medium also provides insights into acid-catalyzed hydrolysis. The pseudo-first-order rate constants were observed to increase with acid molarity up to a certain point, after which the rate decreased, a phenomenon attributed to variations in water activity at high acid concentrations. tsijournals.com
While these studies on related compounds illustrate potential hydrolytic mechanisms under specific conditions, the general consensus for this compound itself is that hydrolysis is not a primary degradation pathway due to its chemical stability in water. echemi.comnih.gov
Table 1: Rate Data for the Hydrolysis of di-3-chloro-2-methylaniline phosphate at 80°C
| HCl (mol dm⁻³) | kₑ × 10³ (min⁻¹) |
| 0.5 | 10.67 |
| 1.0 | 15.55 |
| 1.5 | 20.46 |
| 2.0 | 27.76 |
Data sourced from a study on a related chloroaniline compound to illustrate potential hydrolysis kinetics under acidic conditions. tsijournals.com
Advanced Oxidation Processes (AOPs) for this compound Transformation
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive radicals, primarily the hydroxyl radical (•OH) and sulfate (B86663) radical (SO₄•⁻).
Persulfate (PS), in the form of peroxymonosulfate (B1194676) (PMS) or peroxydisulfate (B1198043) (PDS), is a powerful oxidant that can be activated by various means, including transition metals, to generate sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). mdpi.com These radicals are highly effective in degrading persistent organic pollutants like chloroanilines.
Transition metals, particularly iron-based materials, are widely used as catalysts for persulfate activation due to their abundance, low toxicity, and effectiveness. mdpi.comnih.gov The activation mechanism generally involves the reduction of persulfate by a low-valent transition metal, such as Fe(II), to produce a sulfate radical. acs.orgencyclopedia.pub
Fe(II) + S₂O₈²⁻ → Fe(III) + SO₄•⁻ + SO₄²⁻
Various forms of iron have been investigated for activating persulfate to degrade chloroanilines. These include:
Ferrous Sulfide (B99878) (FeS): FeS particles have shown high reactivity in activating persulfate for the degradation of p-chloroaniline. researchgate.net The mechanism involves the generation of both adsorbed radicals (OHads and SO₄⁻ads) on the FeS surface and free radicals (OHfree and SO₄⁻free) that diffuse into the solution to carry out the degradation. researchgate.net A key advantage of FeS is the sulfur-mediated cycling of iron, where sulfide can help regenerate Fe(II) from Fe(III), sustaining the catalytic cycle. researchgate.netresearchgate.net
Fe-Mn Oxide Composites: Spinel ferrites like MnFe₂O₄ have been used to activate PDS for p-chloroaniline degradation. mdpi.com The catalytic activity is attributed to the electron gain and loss of Mn²⁺ and Fe³⁺ on the catalyst surface, which generates sulfate radicals, hydroxyl radicals, and singlet oxygen (¹O₂). mdpi.com
Zero-Valent Iron (ZVI): Nanosized zero-valent iron (nZVI), often supported on materials like biochar, is an effective activator of persulfate. nih.gov The activation involves the oxidation of Fe(0) to Fe(II), which then catalyzes the formation of radicals. The biochar support can also play a role in the activation process through electron transfer. nih.gov
The efficiency of these systems is influenced by factors such as pH, catalyst dosage, and persulfate concentration. researchgate.net For instance, the degradation of p-chloroaniline using FeS-activated persulfate was found to be effective over a wide pH range from 3.0 to 7.0. researchgate.net
Electrochemical oxidation offers an alternative method for the degradation of chloroanilines. The process involves the direct or indirect oxidation of the target compound at the surface of an anode. The electrochemical oxidation of p-chloroaniline has been studied to understand the degradation pathways, which are expected to be similar for this compound.
In aqueous solutions, the electrochemical oxidation of p-chloroaniline can lead to the formation of unstable intermediates. The initial step is often the formation of a radical cation. rsc.org Depending on the reaction conditions, such as the solvent and pH, this radical cation can undergo several subsequent reactions:
Dimerization: The radical cations can couple to form dimeric products. For example, in acidic solutions, head-to-head coupling can produce hydrazobenzene (B1673438) derivatives, which can be further oxidized to azobenzene. rsc.orgmdpi.com
Hydrolysis: The radical cation or other intermediates can hydrolyze to form products like p-quinoneimine. rsc.org
Reaction with Nucleophiles: In the presence of nucleophiles, the intermediates can undergo addition reactions, altering the final product distribution.
The specific pathway and final products are highly dependent on the electrode material and the composition of the electrolyte solution. For instance, the electrochemical oxidation of p-chloroaniline in an acetonitrile (B52724)/pyridine solvent system has been shown to yield 4,4'-dichloroazobenzene. mdpi.com In contrast, oxidation in aqueous solutions can lead to the formation of aminophenols and quinoneimines. rsc.org
Ecotoxicological and Toxicological Research on 3 Chloroaniline
Ecotoxicological Impacts on Aquatic and Terrestrial Ecosystems
3-Chloroaniline, a chemical intermediate used in the manufacturing of various products like dyes and herbicides, can have significant ecotoxicological impacts when released into the environment. biorxiv.orgasm.org Its presence in aquatic and terrestrial ecosystems can disrupt the delicate balance of microbial communities and induce toxicity in various organisms.
Effects on Microbial Community Functionality in Environmental Systems
Microbial communities are fundamental to the health and functioning of ecosystems, playing crucial roles in nutrient cycling and decomposition. The introduction of this compound can severely impair these functions.
Nitrification, the biological oxidation of ammonia (B1221849) to nitrate, is a critical step in the nitrogen cycle, primarily carried out by ammonia-oxidizing bacteria (AOB) and nitrite-oxidizing bacteria. nih.gov Research has consistently shown that this compound is a potent inhibitor of nitrification. biorxiv.orgiwaponline.com
Studies on activated sludge from wastewater treatment plants have demonstrated that shock loadings of this compound lead to a rapid accumulation of ammonium (B1175870) and a drastic decrease in nitrification activity. nih.govsciepub.com For instance, a shock load of 40 mg/L of this compound resulted in a significant reduction in the ammonia removal efficiency of a sequencing batch reactor, dropping from 98.96% to 35.51%. researchgate.net This inhibition is attributed to the direct toxic effect of this compound on AOB. biorxiv.org The activity of ammonia monooxygenase, the key enzyme in ammonia oxidation, is significantly decreased in the presence of this compound. researchgate.net While the nitrification process can eventually recover in some systems, particularly through bioaugmentation with this compound-degrading bacteria, the initial disruption can have cascading effects on the ecosystem. biorxiv.orgsciepub.com In some cases, even after the complete degradation of this compound, the nitrification activity may not fully recover, indicating long-lasting damage to the AOB community. nih.gov
Interactive Table: Effect of this compound on Nitrification in a Sequencing Batch Reactor
| Parameter | Before 3-CA Shock (Day 8) | After 3-CA Shock (Day 12) |
|---|---|---|
| NH4+-N Removal Efficiency | 98.96% | 35.51% |
| Ammonia-Oxidizing Rate (SAOR) | Normal | Decreased by 66.19% (on day 11) |
| Nitrite-Oxidizing Rate (SNOR) | Normal | Decreased by 14.49% (on day 11) |
Data sourced from a study on the effects of a transient this compound shock loading. researchgate.net
Interactive Table: Microbial Community Response to this compound
| Aspect | Observation | Reference |
|---|---|---|
| Community Structure | Dynamic changes observed with the introduction of this compound. | nih.gov |
| Dominant AOB | Drastic decrease in abundance in non-bioaugmented systems. | sciepub.com |
| Degrading Genera | Gemmatimonas, OLB8, and Taibaiella correlated with 3-CA degradation. | biorxiv.org |
| Community Assembly | Favors deterministic assembly under continuous exposure. | ntu.edu.sgacs.org |
Inhibition of Ammonia-Oxidizing Bacteria and Nitrification Processes
Mechanisms of Environmental Toxicity
The toxic effects of this compound on organisms are multifaceted, involving both specific biochemical interactions and more general physical disruptions.
A key mechanism of this compound toxicity is the induction of oxidative stress. nih.govnih.gov This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense system to detoxify these harmful molecules. uva.nl The metabolism of chloroanilines can lead to the formation of reactive metabolites that promote the generation of free radicals. nih.gov
This oxidative stress can lead to significant damage to essential biomacromolecules. A primary target is the lipids in cell membranes, leading to a process called lipid peroxidation. nih.govresearchgate.net A common indicator of lipid peroxidation is the formation of malondialdehyde (MDA). nih.govwikipedia.orgoxfordbiomed.comwindows.net Studies on the clam Ruditapes philippinarum exposed to p-chloroaniline (a closely related compound) showed a significant increase in MDA content in the gills, indicating lipid peroxidation. nih.gov This damage to cell membranes can disrupt their integrity and function. noaa.gov Furthermore, oxidative stress can also lead to damage to other vital molecules like proteins and DNA. nih.govmdpi.com
Induction of Reactive Oxygen Species Defense Systems
Exposure to various environmental stressors can lead to the production of reactive oxygen species (ROS) in organisms, which in turn triggers the activation of antioxidant defense systems. mdpi.comfrontiersin.org These defense systems include a range of enzymatic and non-enzymatic antioxidants that work to neutralize ROS and mitigate cellular damage. mdpi.com While the direct induction of ROS defense systems by this compound is not extensively detailed in the provided context, the general principle is that chemical stressors can lead to oxidative stress. ca.gov This oxidative stress is a result of an imbalance between ROS production and the organism's ability to detoxify these reactive products. nih.gov The cellular response to such stress often involves the upregulation of antioxidant enzymes to restore redox homeostasis. mdpi.comnih.gov For instance, oxidative cell injury is a suggested mechanism of toxicity for related compounds, implying a role for ROS and subsequent defense responses. ca.gov
Mammalian Toxicological Studies (In Vitro and In Vivo)
Genotoxicity Assessment
The genotoxicity of this compound has been evaluated in various assays with somewhat inconsistent results, suggesting it may have weak or no genotoxic effects in some systems. who.intnih.gov
Bacterial Assays: Studies on the mutagenicity of this compound in bacterial systems, such as the Salmonella mutagenicity test, have produced conflicting results. who.int This suggests that under certain conditions, it may exhibit weak mutagenic activity.
Mouse Lymphoma Assay: In contrast to some other tests, this compound has tested positive in the mouse lymphoma assay, indicating a potential for mutagenicity in this mammalian cell system. epa.govnih.gov This assay is designed to detect forward mutations at the thymidine (B127349) kinase (tk) locus. nih.gov
Chinese Hamster Ovary (CHO) Cell Cytogenetics Assays: The genotoxicity of this compound has also been assessed using Chinese hamster ovary (CHO) cells. nih.gov These assays are used to evaluate the potential of a chemical to induce chromosomal damage, such as sister chromatid exchanges and chromosomal aberrations. ca.goviarc.fr While p-chloroaniline has shown positive results in these assays, the findings for m-chloroaniline (this compound) have been more varied. nih.gov
| Assay | Test System | Result for this compound |
|---|---|---|
| Bacterial Mutagenicity | Salmonella typhimurium | Inconsistent/Weakly Positive who.int |
| Mouse Lymphoma Assay | L5178Y tk+/- cells | Positive epa.govnih.gov |
| CHO Cell Cytogenetics | Chinese Hamster Ovary Cells | Mixed/Inconsistent nih.govnih.gov |
Research into the ability of this compound to cause chromosomal aberrations and DNA damage has yielded mixed results. While some studies suggest a potential for genotoxicity, the evidence is not consistently strong across all test systems. who.intnih.gov For instance, while the related compound p-chloroaniline has been shown to induce chromosomal aberrations in Chinese hamster ovary cells, the data for this compound is less definitive. nih.goviarc.fr The observation of genotoxicity in mammalian cells for related compounds, including sister chromatid exchanges and chromosomal aberrations, suggests that DNA damage is a possible mechanism of toxicity for chloroanilines. ca.gov
When comparing the genotoxic potential of chloroaniline isomers, a clear pattern emerges. nih.gov Para-chloroaniline (p-chloroaniline) is consistently reported as the most potent genotoxic isomer, showing positive results across a range of assays including the Salmonella test, mouse lymphoma assay, and in vitro CHO cell cytogenetics assays. nih.govindustrialchemicals.gov.au In contrast, ortho-chloroaniline (o-chloroaniline) and meta-chloroaniline (m-chloroaniline) exhibit inconsistent or weaker genotoxic effects. nih.govindustrialchemicals.gov.au The order of hematotoxic severity also follows this pattern, with p-chloroaniline being the most severe, followed by m-chloroaniline, and then o-chloroaniline. nih.gov This suggests a structure-activity relationship where the position of the chlorine atom on the aniline (B41778) ring significantly influences the compound's toxic and genotoxic properties. sdpublishers.net
| Chloroaniline Isomer | Genotoxicity Profile | Hematotoxicity Ranking |
|---|---|---|
| o-Chloroaniline (2-Chloroaniline) | Inconsistent/Weak nih.govindustrialchemicals.gov.au | Least Severe nih.gov |
| m-Chloroaniline (this compound) | Inconsistent/Weak nih.gov | Intermediate nih.gov |
| p-Chloroaniline (4-Chloroaniline) | Clearly Genotoxic nih.govindustrialchemicals.gov.au | Most Severe nih.gov |
Carcinogenicity Investigations
Animal Bioassays and Tumorigenesis Data (e.g., Haemangiosarcomas, Hepatocellular Adenomas and Carcinomas, Sarcomas)
While comprehensive carcinogenicity bioassays specifically for this compound are not as extensively documented in the public literature as for its isomer, 4-chloroaniline (B138754), the toxicological profile of chloroaniline isomers is often considered together. nih.govanses.fr Studies on 4-chloroaniline have provided significant evidence of its carcinogenicity in animal models, and these findings are often considered relevant for assessing the potential risks of other isomers due to their structural similarities. researchgate.netindustrialchemicals.gov.au
In animal studies, particularly with rats and mice, administration of 4-chloroaniline has been shown to induce a range of tumors. iarc.fr For instance, in male rats, an increased incidence of sarcomas in the spleen has been observed. ca.gov In mice, studies have revealed the development of haemangiosarcomas in various organs. iarc.fr Furthermore, male mice exposed to 4-chloroaniline have shown an increase in hepatocellular adenomas and carcinomas. iarc.fr
The International Agency for Research on Cancer (IARC) has classified 4-chloroaniline as Group 2B, possibly carcinogenic to humans, based on sufficient evidence in animals. anses.fr Although this compound itself is not classified, its structural relationship to 4-chloroaniline suggests a potential for similar toxicological effects. researchgate.net Nonneoplastic proliferative lesions, such as focal fibrosis with subcapsular mesenchymal proliferation, have been noted in the spleens of rats treated with p-chloroaniline, which are considered part of a continuum of response that can lead to neoplasia. epa.gov
Interactive Data Table: Tumorigenesis Data for Chloroanilines in Animal Bioassays
| Compound | Species | Tumor Type | Primary Organ(s) |
| 4-Chloroaniline | Male Rat | Sarcomas | Spleen |
| 4-Chloroaniline | Male & Female Mouse | Haemangiosarcomas | Multiple Organs |
| 4-Chloroaniline | Male Mouse | Hepatocellular Adenomas and Carcinomas | Liver |
Exploration of Carcinogenic Mechanisms
The precise mechanisms underlying the carcinogenicity of chloroanilines, including this compound, are not fully elucidated, and both genotoxic and non-genotoxic pathways are considered. industrialchemicals.gov.au For 4-chloroaniline, there is evidence of genotoxicity, as it has tested positive in various mutagenicity assays, including the Salmonella assay and the mouse lymphoma assay. nih.govca.gov
Hematotoxicity and Related Systemic Effects
Methemoglobinemia and Anemia Induction
A primary and well-documented toxicological effect of this compound is its potent ability to induce hematotoxicity in both rats and mice. nih.gov The principal manifestation of this toxicity is the formation of methemoglobin (MetHb), a form of hemoglobin where the iron has been oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state. oup.comhaz-map.com This change renders the hemoglobin incapable of binding and transporting oxygen, leading to cyanosis. researchgate.net
The induction of methemoglobinemia is a dose-dependent effect. nih.govanses.fr This condition triggers a cascade of secondary effects, most notably a hemolytic anemia, as the damaged red blood cells are prematurely removed from circulation. nih.gov The severity of the resulting anemia also increases with the dose of this compound. nih.gov Among the chloroaniline isomers, 4-chloroaniline is generally considered the most potent inducer of methemoglobin, followed by this compound, and then 2-chloroaniline (B154045). nih.govindustrialchemicals.gov.au
Interactive Data Table: Hematological Effects of this compound
| Effect | Description | Consequence |
| Methemoglobinemia | Oxidation of ferrous iron (Fe2+) to ferric iron (Fe3+) in hemoglobin. | Reduced oxygen-carrying capacity of the blood. |
| Anemia | A secondary effect resulting from the increased destruction of red blood cells (hemolysis). | Decreased number of circulating red blood cells and reduced hemoglobin levels. |
Organ-Specific Lesions (e.g., Hemosiderin Pigmentation, Hematopoiesis, Erythroid Cell Hyperplasia in Spleen, Liver, Bone Marrow)
The hematotoxicity induced by this compound leads to a series of characteristic lesions in hematopoietic and other organs as the body responds to the hemolytic anemia and methemoglobinemia. nih.gov These organ-specific effects are a direct consequence of the increased breakdown of red blood cells and the compensatory mechanisms initiated to replace them.
One of the most prominent findings is the accumulation of hemosiderin, an iron-storage complex, in various tissues. nih.gov This hemosiderin pigmentation is observed in the spleen, liver, kidneys, and bone marrow, reflecting the processing of iron from destroyed erythrocytes. nih.govanses.fr The spleen, in particular, often becomes enlarged and congested due to its role in filtering damaged red blood cells from the blood. nih.govnih.gov
The body's response to anemia also includes stimulating the production of new red blood cells. This results in observable changes such as:
Extramedullary Hematopoiesis: The formation of blood cells outside of the bone marrow, primarily noted in the liver and spleen. nih.govoup.com
Erythroid Cell Hyperplasia: An increased proliferation of red blood cell precursors within the bone marrow, as it attempts to compensate for the anemia. nih.gov
These lesions collectively paint a picture of the systemic response to the hematotoxic stress imposed by this compound. nih.gov
Reproductive System Effects
Information regarding the specific effects of this compound on the reproductive system is limited in readily available toxicological literature. oxfordlabfinechem.comcdhfinechemical.com While studies have been conducted to evaluate the reproductive system effects for chloroaniline isomers, detailed findings specifically for this compound are not extensively reported. nih.gov Some sources explicitly state that no data is available for the reproductive toxicity of this compound. oxfordlabfinechem.comlobachemie.com Industry data submitted to the European Chemicals Agency (ECHA) shows a division of opinion, with a majority of data submitters indicating the substance is not toxic to reproduction, while a minority position suggests it is. europa.eu Therefore, a definitive characterization of the reproductive hazards of this compound based on current, publicly accessible research is not possible.
Advanced Analytical Methodologies for 3 Chloroaniline Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For 3-chloroaniline analysis, several chromatographic techniques are employed, often coupled with mass spectrometry for definitive identification and quantification.
Gas chromatography-mass spectrometry (GC-MS), particularly tandem mass spectrometry (GC-MS/MS), is a highly sensitive and specific method for the determination of this compound. This technique is especially useful for analyzing volatile and semi-volatile compounds in complex environmental samples.
GC-MS/MS offers enhanced selectivity by utilizing multiple reaction monitoring (MRM), which minimizes matrix interference and provides lower detection limits compared to single quadrupole GC-MS. d-nb.infotandfonline.com A study comparing GC/MS and GC/MS-MS for the analysis of chloroanilines in groundwater demonstrated that GC/MS-MS has a tenfold higher sensitivity. d-nb.info However, for concentrations between 1 and 45 µg L-1, the precision of both methods was found to be similar. d-nb.info
Derivatization is sometimes employed to improve the chromatographic properties and mass spectrometric fragmentation of chloroaniline isomers. For instance, derivatization with tosyl chloride to form N-tosyl chloroanilines allows for complete separation of isomers by gas chromatography and yields distinct mass spectra, which can be crucial for differentiating them. nih.gov
The U.S. Environmental Protection Agency (EPA) Method 8131 outlines a procedure for determining aniline (B41778) and its derivatives, including this compound, in aqueous matrices using gas chromatography with a nitrogen-phosphorus detector (NPD). epa.gov This method specifies a detection limit of 1.8 ug/L for this compound. nih.gov For unambiguous identification, especially in unfamiliar samples, the use of GC/MS is highly recommended. epa.gov
Key GC-MS/MS Parameters for Aniline Derivative Analysis
| Parameter | Setting |
|---|---|
| Oven Program | Start at 70°C (hold 1 min), ramp to 150°C at 3°C/min, then ramp to 280°C at 10°C/min |
| Injector Temperature | 180°C |
| Transfer Line Temperature | 300°C |
| Carrier Gas | Hydrogen 5.0 at 1 mL/min |
Source: d-nb.info
High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a widely used and robust method for the analysis of this compound, particularly in samples where it is a degradation product of other compounds, such as the herbicide chlorpropham (B1668850). researchgate.netresearchgate.netscispace.com HPLC is often preferred for carbamate (B1207046) pesticides and their metabolites to avoid thermal degradation that can occur during GC analysis. scispace.comiosrjournals.org
Several HPLC-UV methods have been developed and validated for the simultaneous determination of chlorpropham and this compound in various matrices, such as potato extracts. researchgate.netresearchgate.netiosrjournals.org These methods typically utilize a C18 column and a mobile phase consisting of a methanol (B129727)/water mixture. researchgate.netiosrjournals.org The detection wavelength is often set around 210 nm or 240 nm to achieve good sensitivity for both compounds. researchgate.netscispace.com
Method validation studies have demonstrated good precision (RSD ≤ 0.03%) and linearity (R² > 0.990) for HPLC-UV analysis of this compound. researchgate.netresearchgate.net Limits of detection (LOD) and quantification (LOQ) are typically in the low µg/mL range. researchgate.netresearchgate.net For instance, one method reported an LOD of approximately 0.01 µg/mL and an LOQ of approximately 0.04 µg/mL for this compound. researchgate.netresearchgate.net Another study focusing on primary aromatic amines reported an LOD of 0.5 ng/mL and an LOQ of 2 ng/mL. chromatographyonline.com
Example HPLC-UV Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Phenomenex ODS-2 (250 mm × 4.60 mm, 5 µm) |
| Mobile Phase | 60% Methanol in water |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Source: researchgate.netscispace.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. measurlabs.com This makes it an ideal technique for the trace analysis of this compound in complex environmental and biological matrices, such as groundwater and human urine. d-nb.infotandfonline.comnih.gov
A significant advantage of LC-MS/MS is the ability for direct injection of aqueous samples, which reduces sample preparation time. d-nb.infotandfonline.com For the analysis of chloroanilines in groundwater, LC-MS/MS has been shown to provide results comparable to standardized GC/MS methods for meta- and para-substituted isomers. d-nb.infotandfonline.com However, it may be less suitable for ortho-substituted chloroanilines due to lower ion yields. d-nb.infotandfonline.com
In biological monitoring, an LC-MS/MS method was developed to determine 39 primary aromatic amines, including this compound, in human urine. nih.gov This method utilized an Ultra biphenyl (B1667301) column and electrospray ionization in the positive ion multi-reaction monitoring (MRM) mode. nih.gov The method demonstrated excellent linearity and achieved low limits of detection (0.025-0.20 ng/mL) and quantification (0.1-1.0 ng/mL). nih.gov
LC-MS/MS Method Validation for this compound in Human Urine
| Parameter | Result |
|---|---|
| Linear Dynamic Range | 0.1-50 ng/mL (r > 0.999) |
| Limit of Detection (LOD) | 0.025-0.20 ng/mL |
| Limit of Quantification (LOQ) | 0.1-1.0 ng/mL |
| Intra-day Precision (RSD) | <11.7% |
| Inter-day Precision (RSD) | <15.9% |
| Relative Recovery | 75-114% for most analytes |
Source: nih.gov
High-Performance Liquid Chromatography (HPLC-UV) Method Development
Spectroscopic Methods for this compound Analysis
Spectroscopic methods offer alternative or complementary approaches to chromatographic techniques for the detection and quantification of this compound.
UV/Vis spectrophotometry can be a straightforward and cost-effective method for quantifying this compound in aqueous solutions, provided the sample matrix is not overly complex. researchgate.nettandfonline.com this compound exhibits characteristic absorption bands in the UV region. In methanol, it absorbs ultraviolet light above 290 nm. nih.gov A study of its UV-visible spectrum identified absorption bands with maxima at 218 nm and 308 nm, which are attributed to π-π* transitions of the benzene (B151609) ring. researchgate.net
The method has been validated for linearity, precision, and limits of detection and quantification. researchgate.nettandfonline.com For a concentration range of 1.0–10.0 mg/L, a high correlation coefficient (R² = 0.9997) was achieved. researchgate.nettandfonline.com The instrumental precision (RSD%) was found to be between 0.50–0.74%. researchgate.nettandfonline.com The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.20 mg/L and 0.61 mg/L, respectively. researchgate.nettandfonline.com
Sample Preparation Strategies for Environmental and Biological Matrices
Effective sample preparation is a critical step in the analysis of this compound, as it serves to extract the analyte from the matrix, concentrate it, and remove interfering substances. The choice of extraction technique depends on the sample type (e.g., water, soil, biological fluids) and the analytical method to be used.
For aqueous samples, liquid-liquid extraction (LLE) is a common technique. d-nb.info The U.S. EPA Method 8131 suggests extracting water samples at a pH > 11 with methylene (B1212753) chloride. epa.gov Solid-phase extraction (SPE) is another widely used technique that can isolate aromatic amines from environmental water samples. researchgate.net For trace-level determination of chloroanilines in environmental waters, a selective extraction using two traps in tandem has been employed. acs.org
For solid samples like soil, various extraction methods are available. Pressurized liquid extraction (PLE) has been optimized for extracting chloroanilines from soil, with hexane/acetone being an effective solvent mixture when combined with programmed-temperature vaporization (PTV) injection for GC-MS analysis. researchgate.net This method achieved recoveries between 36% and 109%. researchgate.net Other methods for solid samples include extraction with a methylene chloride/acetone mixture. epa.gov
In the analysis of biological matrices, such as potatoes, a simple methanol-soaking extraction has been used. researchgate.netiosrjournals.org However, the recovery of this compound was found to be low. Acidifying the methanol with sulfuric acid significantly improved the extraction recovery of this compound to up to 85%. researchgate.netiosrjournals.org For human urine samples, hydrolysis with sodium hydroxide (B78521) followed by extraction with methyl-tert-butyl ether (MTBE) has been successfully applied prior to LC-MS/MS analysis. nih.gov
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 4,4'-methylenedianiline |
| 4-chloroaniline (B138754) |
| Acetonitrile (B52724) |
| Aniline |
| Chlorpropham |
| Dichlorodimethylsilane |
| Harman |
| Hexane |
| MeIQx |
| Methanol |
| Methylene chloride |
| Nicotine |
| Norharman |
| o-Anisidine |
| o-Toluidine |
| para-Anisidine |
| para-Toluidine |
| PhIP |
| Propham |
| p-propylaniline |
| Sulfuric acid |
| Toluene (B28343) |
| Tosyl chloride |
| 2,4,8-DiMeIQx |
| 2,4-dichloroaniline |
| 2,4-dimethylaniline |
| 2-Methyl-5-nitroaniline |
| 3,4-dichloroaniline (B118046) |
| 3-aminophenol |
| Cotinine |
| Resorcinol |
| 2-chloro-5-aminophenol |
| Sodium hydroxide |
| Methyl-tert-butyl ether |
| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine |
| 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline |
| 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline |
| 9H-pyrido[3,4-b]indole |
| 1-methyl-9H-pyrido[3,4-b]indole |
| 4-(3-fluorophenyl-methoxy)-3-chloroaniline |
| Lapatinib ditosylate |
| Efavirenz |
| Lamivudine |
| Zidovudine |
| Tenofovir |
| Emtricitabine |
| 2-Methylpyridine |
| 3-Methylpyridine |
| m-Toluidine |
| p-Toluidine |
| o-chloroaniline |
| p-chloroaniline |
| 2-Bromo-4,6-dinitroaniline |
| 2-Bromo-6-chloro-4-nitroaniline |
| 2-Chloro-4,6-dinitroaniline |
| 2-Chloro-4-nitroaniline |
| 2-Nitroaniline |
| 2,4,5-Trichloroaniline |
| 2,4,6-Trichloroaniline |
| 2,4-Dinitroaniline |
| 2,6-Dibromo-4-nitroaniline |
| 2,6-Dichloro-4-nitroaniline |
| 3-Nitroaniline |
| 4-Bromoaniline |
| 4-Chloro-2-nitroaniline |
| 4-Nitroaniline |
| 3-chloro-4-fluoroaniline |
| 2-methylaniline-d9 |
| 3-methylaniline-d9 |
| 4-methylaniline-d9 |
| 2,4-dimethylaniline-d11 |
| 2,6-dimethylaniline-d11 |
| This compound-(2,4,6-d3) |
| 4-chloroaniline-(2,3,5,6-d4) |
| 3,4-dichloroaniline-(2,6-d2) |
Extraction Techniques (e.g., Liquid-Liquid Extraction, Sorbent-Based Extraction)
Traditional extraction methods, such as liquid-liquid extraction (LLE) and sorbent-based extraction, have been widely adapted for the analysis of this compound.
Liquid-Liquid Extraction (LLE) involves the partitioning of this compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical; for instance, research on the extraction of copper(II) ions has utilized salicylidene-3-chloroaniline diluted in chloroform. tandfonline.com In other applications, after initial extraction with organic solvents like methanol or hexane/acetone, a partitioning step into dichloromethane (B109758) is often employed. iosrjournals.org The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase and the concentration of the extractant. tandfonline.comnih.gov For example, to improve the extractability of this compound from potato samples, an extracting solution of methanol was acidified with sulphuric acid. iosrjournals.orgresearchgate.net
Sorbent-Based Extraction , most notably Solid-Phase Extraction (SPE), offers a more efficient and less solvent-intensive alternative to LLE. This technique relies on the retention of the analyte on a solid sorbent material, followed by elution with a small volume of an appropriate solvent. Various sorbents have been evaluated for the extraction of chloroanilines from water and soil samples. A study comparing several SPE sorbents, including LiChrolut EN, Oasis HLB, and graphitized carbon black, found that polymeric sorbents like LiChrolut EN and Oasis HLB provided nearly quantitative retention (ca. 100%) for a range of amines, including chloroanilines. nih.gov In contrast, RP-C(18) and fullerene-based sorbents showed lower average retention efficiencies of 53% and 62%, respectively. nih.gov For air sampling, silica (B1680970) gel has been used as the collection medium, with subsequent desorption using methanol for analysis by liquid chromatography. dnacih.com
Another advanced sorbent-based method is Pressurized Liquid Extraction (PLE) , which uses elevated temperatures and pressures to enhance extraction efficiency. A miniaturized PLE method for extracting chloroanilines from soil optimized conditions to two static 10-minute extraction cycles at 60 °C. researchgate.net The choice of solvent was found to be dependent on the subsequent analytical injection technique, with hexane/acetone providing the best results for programmed-temperature vaporization (PTV) injections, yielding recoveries for chloroanilines between 36% and 109%. researchgate.net
Table 1: Comparison of Sorbent-Based Extraction Techniques for Chloroanilines
| Technique | Sorbent | Matrix | Key Findings/Recovery | Source |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | LiChrolut EN, Oasis HLB | Water | Retention efficiency of approximately 100%. | nih.gov |
| Solid-Phase Extraction (SPE) | RP-C(18) | Water | Average retention efficiency of 53%. | nih.gov |
| Miniaturized Pressurized Liquid Extraction (PLE) | N/A (Solvent: Hexane/Acetone) | Soil | Analyte recovery of 36-109%. | researchgate.net |
| Methanol-Soaking | N/A (Solvent: 1 M H₂SO₄ in 50% Methanol) | Potato | Recovery of 3-CA up to 85%. | iosrjournals.orgresearchgate.net |
Microextraction Approaches
To address the demand for greener, faster, and more cost-effective analytical methods, various microextraction techniques have been developed. These miniaturized approaches significantly reduce solvent consumption and sample volume while often providing high enrichment factors.
Hollow Fiber-Based Liquid-Phase Microextraction (HF-LPME) is a prominent technique where the analyte is extracted from a sample (donor phase) through a thin layer of organic solvent immobilized in the pores of a porous hollow fiber, into an acceptor phase located inside the fiber. nih.govnih.gov In one study, this compound was extracted from a basic aqueous solution into toluene immobilized in the fiber wall, and then back-extracted into an acidified aqueous solution within the fiber lumen. nih.govresearchgate.net This method achieved high enrichment factors (between 259 and 674) and low detection limits. nih.gov Optimization of parameters such as the organic solvent, pH of donor and acceptor phases, extraction time, and stirring rate is crucial for maximizing efficiency. nih.govnih.gov
Dispersive Micro-Solid Phase Extraction (d-μSPE) utilizes a small amount of sorbent material dispersed in the sample solution. An efficient magnetic multiwalled carbon nanotube composite has been used as a sorbent for extracting aromatic amines, including chloroanilines. nih.gov The magnetic nature of the sorbent allows for easy collection and separation after extraction. nih.gov
Homogeneous Liquid-Phase Microextraction (HLPME) involves the use of a solvent that is miscible with the sample solution, forming a homogeneous phase. The extraction is then induced by changing a parameter (e.g., pH, ionic strength) that causes the solvent to separate into a distinct, analyte-rich phase. One method involved dissolving di-(2-ethylhexyl)phosphoric acid (DEHPA) in an alkaline solution to form a homogeneous phase, followed by precipitation of its sodium salt via a salting-out effect to extract chloroanilines. researchgate.net This approach yielded extraction recoveries ranging from 26% to 71%. researchgate.net
Another innovative approach is Vortex-Assisted Ionic Liquid Microextraction (VAILME) , which uses an ionic liquid as the extraction solvent. The ionic liquid is dispersed in the aqueous sample with the aid of vortex mixing, eliminating the need for a separate dispersive solvent. This technique has been successfully applied to the analysis of aromatic amines in water samples, demonstrating good precision and low detection limits.
Method Validation and Performance Characteristics in Research
The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. For this compound analysis, key performance characteristics are rigorously evaluated in research studies to ensure the data generated is reliable and accurate.
Precision, Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). In HPLC-UV methods developed for this compound, excellent precision has been reported, with RSD values often below 1%. scispace.com One study documented an RSD of 0.01% for replicate injections of a this compound standard solution. scispace.com For a vortex-assisted ionic liquid microextraction method, intra-day and inter-day precision were found to be in the ranges of 2.3–3.5% and 2.8–5.3%, respectively.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is usually evaluated by the coefficient of determination (R²). For this compound, analytical methods consistently show excellent linearity with R² values greater than 0.99. iosrjournals.orgresearchgate.net A hollow fiber-based microextraction method demonstrated a wide dynamic linear range from 0.1 to 1000 µg/L with an R² value greater than 0.9991. nih.gov Similarly, a homogeneous liquid-phase microextraction method was linear over a concentration range of 1.0–100 µg/L with an R² exceeding 0.9987. researchgate.net
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. These values are critical for trace analysis. Various studies have reported low LOD and LOQ values for this compound, highlighting the high sensitivity of modern analytical techniques. For instance, an HPLC-UV method reported an LOD of approximately 0.01 µg/mL and an LOQ of about 0.04 µg/mL for this compound. scispace.comresearchgate.netgla.ac.uk A highly sensitive LC-MS/MS method established an LOD of 0.1 ppm. ijacskros.com Microextraction techniques coupled with HPLC have achieved even lower limits, with one HF-LPME method reporting an LOD in the range of 0.01-0.1 µg/L. nih.gov
Table 2: Method Validation and Performance Characteristics for this compound Analysis
| Analytical Method | Precision (RSD%) | Linearity (R²) | LOD | LOQ | Source |
|---|---|---|---|---|---|
| HPLC-UV | ≤ 0.03% | > 0.990 | ~0.01 µg/mL | ~0.04 µg/mL | scispace.comresearchgate.net |
| HPLC-UV (Methanol-Soaking) | < 0.03% | > 0.990 | 0.01 µg/mL | 0.04 µg/mL (in standard) / 0.02 mg/kg (in extract) | iosrjournals.org |
| HF-LPME-HPLC | N/A | > 0.9991 | 0.01-0.1 µg/L | N/A | nih.gov |
| VAILME-UFLC | 2.3–3.5% (intra-day) | N/A | 0.24–0.57 µg/L | 0.80–1.90 µg/L | |
| Homogeneous LPME-HPLC | N/A | > 0.9987 | 0.28-0.41 µg/L | N/A | researchgate.net |
Remediation Strategies and Technologies for 3 Chloroaniline Contamination
Biological Remediation Approaches
Biological treatment methods are considered cost-effective and environmentally friendly alternatives for the degradation of hazardous organic compounds like 3-chloroaniline. These approaches primarily rely on the ability of microorganisms to break down the contaminant into less harmful substances.
Bioaugmentation involves the introduction of specific, highly efficient microbial strains or consortia into a wastewater treatment system to enhance the degradation of target pollutants. In the context of this compound contamination, activated sludge systems are often the focus of such interventions.
Research has demonstrated that bioaugmenting activated sludge with specialized bacteria can significantly improve the removal of this compound. A key organism in this field is Comamonas testosteroni, strains of which have been isolated and shown to effectively mineralize this compound. nih.govasm.org For instance, the introduction of Comamonas testosteroni I2gfp into a lab-scale semi-continuous activated sludge (SCAS) system led to the complete degradation of this compound for a period, a stark contrast to non-inoculated control reactors where no degradation occurred. nih.govasm.org However, the long-term efficacy of this approach can be challenging, as the population of the inoculated strain may decline over time, leading to a decrease in removal efficiency. nih.govasm.org
The success of bioaugmentation can be influenced by the method of introduction. One approach involves the use of a mixed bacterial population carrying a degradative plasmid, which can facilitate the spread of the degradation capability within the indigenous microbial community. nih.gov Reactors bioaugmented with biofilm-containing carrier material have shown improved performance and reproducibility, especially at high influent concentrations of this compound, compared to those augmented with a suspension of cells. nih.gov
Table 1: Performance of Bioaugmented Activated Sludge Systems for this compound (3-CA) Removal
| Parameter | Bioaugmented Reactor | Non-Bioaugmented Control Reactor | Reference |
|---|---|---|---|
| 3-CA Removal | Complete degradation for approximately 2 weeks, followed by a decline to 50% removal. | No degradation observed. | nih.gov |
| Response to 3-CA Shock Load (COD Removal) | No decrease in COD removal efficiency. | 36% decrease in COD removal efficiency, with recovery after 4 days. | nih.gov |
| Response to 3-CA Shock Load (Nitrification) | Recovery of nitrification started on day 4. | No recovery of nitrification activity over a 12-day period. | sciepub.com |
| Performance with High 3-CA Concentration | More reproducible performance and improved degradation with carrier-bioaugmentation. | Deviating behavior and potential for complete degradation failure. | nih.gov |
To overcome challenges associated with the survival and washout of introduced microorganisms in bioaugmentation, microbial cells can be immobilized on or within a solid support matrix. This technique offers several advantages, including protecting the cells from toxic substances, maintaining a high density of active degraders, and facilitating their easy separation from the treated effluent. nih.govacs.org
A successful strategy for the continuous removal of this compound involves encapsulating a metabolizing bacterium, such as Comamonas testosteroni strain I2, in a medium like molten agar (B569324) within silicone tubes. nih.govacs.org In lab-scale activated sludge systems, reactors with these immobilized cells demonstrated sustained removal of this compound, whereas reactors with freely suspended cells eventually failed. nih.govacs.org A mass balance of this system revealed that the immobilized cells directly contributed to about 10% of the degradation activity. nih.govacs.org More significantly, the slow and continuous release of the embedded cells into the activated sludge was responsible for approximately 90% of the degradation, effectively maintaining a robust population of the specialized bacteria within the system. nih.govacs.org
The choice of immobilization matrix is crucial. Natural polymers like calcium alginate are commonly used due to their non-toxic nature and ability to protect microbial cells. dntb.gov.ua The immobilization of Acinetobacter baumannii, a bacterium capable of degrading various chloroanilines, has also been explored. chula.ac.th Research has shown that the degradation rates and growth rates of immobilized A. baumannii were significantly higher than those of freely suspended cells. chula.ac.th
A novel and broader approach to biological remediation is the artificial selection of entire microbial ecosystems for a desired function, such as the degradation of a specific pollutant. nih.gov This method involves creating a population of laboratory-based ecosystems, measuring their performance in degrading the target compound (in this case, this compound), and then using the most effective ecosystems as "parents" to inoculate a new generation of "offspring" ecosystems. nih.gov
Through successive generations of variation and selection, the ecosystems can become progressively better adapted to carry out the desired function. nih.gov This top-down approach does not require prior knowledge of the specific microbial species involved or their complex interactions. nih.gov It effectively searches through a vast combinatorial space of species and genes to find synergistic combinations that are highly effective at degrading the pollutant. nih.gov
Experiments have successfully demonstrated a positive response to selection in microbial communities for the enhanced biodegradation of this compound. scispace.compnas.org Over the course of 30 generations, selected aquatic ecosystems showed a marked increase in their ability to degrade this pollutant compared to non-selected control lines. pnas.org Once a "designer ecosystem" with high degradation capacity is created, more detailed, reductionist methods can be employed to identify the key microbial players and understand the interactions that lead to the enhanced performance. nih.gov
Application of Immobilized Microbial Cells
Physico-Chemical Treatment Technologies
Alongside biological methods, various physico-chemical technologies are employed to remove this compound from contaminated water. These methods often involve the transfer of the pollutant from the aqueous phase to a solid phase or its chemical transformation.
Adsorption is a widely used technology for the removal of organic pollutants from wastewater. It relies on the accumulation of the contaminant onto the surface of a solid adsorbent material. The effectiveness of adsorption depends on the properties of both the adsorbent and the adsorbate, as well as on operational parameters such as pH, temperature, and contact time.
The search for effective and low-cost adsorbents has led to the investigation of various waste materials and novel synthetic polymers. Treated coffee waste, an abundant and readily available material, has emerged as a potential adsorbent for this compound. tandfonline.comresearchgate.net The primary components of coffee waste responsible for adsorption are hemicellulose, cellulose, and lignin. tandfonline.comresearchgate.net
Studies have shown that treated coffee waste can effectively remove this compound from aqueous solutions. tandfonline.comresearchgate.net The adsorption process is influenced by temperature, with higher temperatures leading to decreased sorption efficiency. tandfonline.comresearchgate.net For example, at 25°C, 35°C, and 45°C, the sorption of this compound on treated coffee waste reached 87%, 75%, and 54%, respectively. tandfonline.com The process is characterized by a spontaneous and exothermic nature. tandfonline.comresearchgate.net Isotherm modeling has indicated that the sorption is favorable and follows a monolayer adsorption pattern, with a sorption capacity of 44 to 50 mg of this compound per gram of adsorbent. tandfonline.comresearchgate.net
Table 2: Adsorption of this compound (3-CA) by Treated Coffee Waste
| Parameter | Value/Finding | Reference |
|---|---|---|
| Adsorbent Material | Treated Coffee Waste | tandfonline.comresearchgate.net |
| Primary Adsorbing Components | Hemicellulose, Cellulose, Lignin | tandfonline.comresearchgate.net |
| Sorption Capacity | 44 - 50 mg/g | tandfonline.comresearchgate.net |
| Effect of Temperature | Sorption decreases with increasing temperature (exothermic process). | tandfonline.comresearchgate.net |
| Sorption at 25°C | 87% | tandfonline.com |
| Sorption at 35°C | 75% | tandfonline.com |
| Sorption at 45°C | 54% | tandfonline.com |
| Thermodynamics | Spontaneous process | tandfonline.comresearchgate.net |
Adsorption Processes
Isotherm and Thermodynamic Modeling of Sorption
Sorption is a key process in the remediation of this compound, involving the binding of the contaminant to a solid phase (adsorbent). Understanding the equilibrium and thermodynamic characteristics of this process is crucial for designing and optimizing treatment systems. Isotherm and thermodynamic models provide valuable insights into the sorption mechanism, capacity, and spontaneity.
Isotherm Modeling:
Sorption isotherms describe the equilibrium relationship between the concentration of this compound in the solution and the amount adsorbed onto the adsorbent at a constant temperature. Several models are used to analyze experimental data, with the Langmuir and Freundlich models being the most common.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. A study on the removal of this compound using treated coffee waste found that the Langmuir model provided a good fit to the experimental data, suggesting monolayer sorption. researchgate.nettandfonline.com The separation factor (RL), a dimensionless constant from the Langmuir model, indicated favorable sorption (0 < RL < 1). researchgate.nettandfonline.com Similarly, research on chlorpropham (B1668850) (CIPC), a related compound that degrades to this compound, also showed a good fit with the Langmuir model when using granular activated charcoal as an adsorbent. mdpi.com
Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and does not assume monolayer coverage. In a study investigating the adsorption of this compound on potato skin, the Freundlich model best described the equilibrium data. researchgate.net Another study on the adsorption of p-chloroaniline onto attapulgite (B1143926) clay also found that the Freundlich model fit the data well, while the Langmuir model did not. uobabylon.edu.iq
The choice of the best-fitting isotherm model depends on the specific adsorbent and experimental conditions. For instance, research on various chloroaniline isomers and different adsorbents like kaolinite, montmorillonite, and halloysite (B83129) has also been conducted to understand their sorption behavior. researchgate.netoup.com
Interactive Table: Isotherm Model Parameters for this compound Sorption
| Adsorbent | Isotherm Model | Key Parameters | Correlation Coefficient (R²) | Reference |
| Treated Coffee Waste | Langmuir | Qm = 44-50 mg/g, 0 < RL < 1 | 0.87–0.88 | researchgate.nettandfonline.com |
| Potato Skin | Freundlich | - | 0.977 | researchgate.net |
| Attapulgite Clay | Freundlich | - | - | uobabylon.edu.iq |
| Granular Activated Charcoal | Langmuir | Qm = 44316.92 µg/g, RL = 0.11 | 0.99 | mdpi.com |
Thermodynamic Modeling:
Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide information about the spontaneity, heat effects, and randomness of the sorption process.
A study on this compound removal by treated coffee waste revealed a negative ΔG° value (-19.1 kJ/mol), indicating that the sorption process was spontaneous. tandfonline.com The negative ΔH° value (-56.6 kJ/mol) suggested that the process was exothermic, meaning heat was released during adsorption. tandfonline.com This is consistent with the observation that sorption efficiency decreased as the temperature increased from 25°C to 45°C. researchgate.nettandfonline.com
Conversely, research on p-chloroaniline adsorption on attapulgite clay showed an endothermic process, where the adsorption capacity increased with temperature. uobabylon.edu.iq The negative values of ΔG° in this study also confirmed the spontaneous nature of the adsorption. uobabylon.edu.iq
Interactive Table: Thermodynamic Parameters for Chloroaniline Sorption
| Compound | Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |
| This compound | Treated Coffee Waste | -19.1 | -56.6 | - | Spontaneous, Exothermic | tandfonline.com |
| p-Chloroaniline | Attapulgite Clay | Negative | Positive | - | Spontaneous, Endothermic | uobabylon.edu.iq |
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can non-selectively degrade a wide range of contaminants, including this compound. mdpi.com
Persulfate-Based Oxidation Systems
Persulfate (PS), typically in the form of peroxydisulfate (B1198043) (PDS), is a strong oxidant that can be activated to generate sulfate radicals (SO₄•⁻), which have a high redox potential and can effectively degrade recalcitrant organic compounds. mdpi.commdpi.com
Activated by Nanosized Zero-Valent Iron/Biochar Composites:
Nanosized zero-valent iron (nZVI) is an effective activator for persulfate. However, nZVI particles tend to agglomerate and oxidize, which reduces their reactivity. mdpi.com To overcome these limitations, nZVI can be supported on materials like biochar (BC). Biochar, a carbonaceous material produced from biomass pyrolysis, provides a large surface area, prevents nZVI aggregation, and can facilitate electron transfer processes. mdpi.commdpi.com
In a study on the remediation of p-chloroaniline-contaminated soil, a ball-milled nZVI/biochar composite (B-nZVI/BC) was used to activate persulfate. mdpi.com The results showed a significant degradation of p-chloroaniline, with the primary removal mechanism being oxidation rather than adsorption. mdpi.com The system generated SO₄•⁻, •OH, and O₂•⁻ radicals, which were responsible for the degradation. mdpi.com The sp² hybridized carbon structure of the biochar played a role in the activation process. mdpi.com Another study on p-chloroaniline degradation using sulfidated nZVI/biochar (S-nZVI/BC) to activate persulfate also demonstrated high removal efficiency, with SO₄•⁻, •OH, and O₂•⁻ identified as the key reactive oxygen species. x-mol.net
Activated by Fe-Mn Oxide Composites:
Fe-Mn oxide composites have also been investigated as catalysts for persulfate activation. In a study on p-chloroaniline degradation, a magnetically separable Fe-Mn oxide composite (MnFe₂O₄) was synthesized and used to activate peroxydisulfate (PDS). mdpi.com The MnFe₂O₄/PDS system effectively degraded p-chloroaniline over a wide pH and temperature range. mdpi.compsecommunity.org The degradation efficiency was significantly higher than with PDS alone or with PDS activated by Fe³⁺ or Mn²⁺ ions separately. mdpi.com Radical quenching experiments and XPS analysis indicated that the degradation involved sulfate radicals (SO₄•⁻), hydroxyl radicals (•OH), and singlet oxygen (¹O₂), with the redox cycling of Mn²⁺ and Fe³⁺ on the catalyst surface being the primary mechanism for radical generation. researchgate.net
Electrochemical Destruction Methods
Electrochemical oxidation is another promising AOP for the destruction of chloroanilines. This method involves the generation of oxidants and direct or indirect oxidation of the pollutant at the electrode surface.
One study investigated the electrochemical degradation of aniline (B41778) and 4-chloroaniline (B138754) in an aqueous solution using a Pb/PbO₂ anode and a carbon-polytetrafluoroethylene O₂-fed cathode. osti.gov This setup allowed for the electrogeneration of hydrogen peroxide (H₂O₂), which contributed to the formation of hydroxyl radicals (•OH) and hydroperoxyl radicals (HO₂•) that oxidized the contaminants. The degradation followed pseudo-first-order kinetics, and the rate of destruction increased with the applied current intensity. osti.gov The process led to a gradual decrease in the total organic carbon (TOC), indicating mineralization. Intermediates such as 1-chloro-4-nitrobenzene (B41953) and maleic acid were identified, with ammonia (B1221849) as a final product. osti.gov
Another approach involves the use of modified electrodes to enhance the detection and degradation of chloroanilines. For instance, a carbon paste electrode modified with clay has been used for the electrochemical detection of p-chloroaniline. longdom.org The electrochemical oxidation of 4-chloroaniline in acetonitrile (B52724) has also been studied, revealing the formation of dimeric products. jmaterenvironsci.com
Conclusion and Future Directions in 3 Chloroaniline Research
Current Gaps and Emerging Research Questions
Despite decades of use, significant gaps remain in our understanding of 3-chloroaniline's lifecycle and effects. A primary area of uncertainty is its complete toxicological profile; while acute toxicity is documented, its long-term carcinogenic potential has not been definitively ruled out and requires further investigation. industrialchemicals.gov.au There is a broader need for more extensive chronic toxicity data for many industrial chemicals, including chloroanilines, to conduct thorough risk assessments. mdpi.com
From an environmental standpoint, the precise microbial and genetic mechanisms of 3-CA degradation are not fully elucidated. While several bacterial strains capable of metabolizing chloroanilines have been identified, the specific genes and complete enzymatic pathways are often not described in detail. oup.comnih.govresearchgate.net The role of mobile genetic elements, such as plasmids, in conferring the ability to break down these compounds is an active but not fully understood area of research. oup.comnih.gov
These knowledge gaps give rise to several emerging research questions:
How does sustained, low-level exposure to 3-CA affect the genetics, behavior, and community structure of microorganisms in natural and engineered environments? researchgate.netnih.gov
What is the full extent of 3-CA's role as a transient metabolite in the degradation pathways of other common pollutants, such as dichloroanilines and various herbicides? nih.govbiorxiv.org
Can we develop predictive models for how microbial communities in critical systems, like wastewater treatment plants, will adapt to the presence of 3-CA? researchgate.netresearchgate.net
What are the most viable and sustainable bio-based industrial alternatives to this compound? github.com
A study on the biotransformation of 2,3-dichloroaniline (B127971) (2,3-DCA) provides an example of the complexities involved, showing the transient formation of both 2-chloroaniline (B154045) and this compound. biorxiv.org The table below summarizes key kinetic parameters from this research, highlighting the data needed to model the environmental fate of these compounds.
Kinetic Parameters for Anaerobic Dechlorination by Dehalobacter
| Parameter | Value | Compound | Source |
|---|---|---|---|
| Growth Yield (16S rRNA gene copies/μmol Cl⁻) | 1.2 ± 0.1 × 10⁸ | 2,3-DCA | biorxiv.org |
| Growth Yield (16S rRNA gene copies/μmol Cl⁻) | 1.3 ± 0.1 × 10⁸ | 2-CA | biorxiv.org |
| Maximum Specific Growth Rate (μₘₐₓ) | 0.18 ± 0.03 day⁻¹ | 2,3-DCA | biorxiv.org |
| Half-Saturation Constant (Kₛ) | 45 ± 16 mg/L | 2,3-DCA | biorxiv.org |
| First-Order Decay Constant | 0.017 ± 0.001 day⁻¹ | Dehalobacter | biorxiv.org |
Interdisciplinary Approaches to this compound Challenges
Addressing the multifaceted challenges posed by this compound requires a synthesis of expertise from various scientific fields. The complexity of its interactions within biological and environmental systems means that no single discipline can provide a complete solution.
Bioremediation , a field at the intersection of microbiology and environmental engineering , is a prime example of this interdisciplinary necessity. Research has focused on harnessing specialized microbes, such as Comamonas testosteroni and Pseudomonas putida, to degrade 3-CA. nih.govpreprints.orgresearchgate.net A key strategy involves the use of biofilm-based reactors, which can protect the degrading bacteria from the compound's toxicity and enhance the efficiency of its removal. aimspress.comresearchgate.net
The table below shows data from a study on how 3-CA exposure affects the retention of C. testosteroni in bioreactors, illustrating the type of data that informs engineering design.
Effect of 3-CA on C. testosteroni Retention in Packed-Bed Bioreactors
| Parameter | Control Group | 3-CA Exposed Group | Source |
|---|---|---|---|
| Dispersion Coefficient (cm²/h) | 1.487 ± 0.168 | 1.406 ± 0.033 | nih.gov |
| Retardation Factor (R) | 1.245 ± 0.017 | 1.003 ± 0.023 | nih.gov |
| Irreversible Retention (kₘ) (h⁻¹) | 0.237 ± 0.043 | 0.151 ± 0.032 | nih.gov |
Furthermore, the integration of molecular biology with environmental science through techniques like metagenomics and metatranscriptomics is revolutionizing our ability to understand what happens inside these bioreactors. These tools allow researchers to identify novel degradation pathways and pinpoint the specific microorganisms responsible for breaking down 3-CA within complex microbial communities. researchgate.net
The growing fields of data science and machine learning are also being applied. By integrating large datasets on microbial populations with bioreactor operational data, researchers aim to predict treatment performance and accelerate the development of new bioremediation strategies. preprints.orgpreprints.org
Broader Implications of this compound Studies for Environmental Science and Public Health
The study of this compound provides valuable insights that extend beyond this single compound, informing broader principles of environmental science and public health.
For environmental science , 3-CA serves as an important model compound for understanding the environmental fate, transport, and ecotoxicity of aromatic amines, a class of chemicals with widespread industrial use. oup.comnih.gov Research into its bioremediation provides a template for developing strategies to manage other persistent xenobiotic compounds. preprints.orgresearchgate.net Studies on how microbial communities in wastewater treatment plants respond to 3-CA stress enhance our fundamental understanding of the resilience and adaptation of engineered ecosystems. researchgate.netresearchgate.net
In the realm of public health , 3-CA research highlights the critical need for comprehensive risk assessments of industrial intermediates, not just final products. nih.gov Its known toxic effects, including the potential to cause methemoglobinemia (a condition affecting oxygen transport in the blood) and damage to organs upon repeated exposure, underscore the importance of stringent worker safety protocols and environmental regulations. industrialchemicals.gov.aueuropa.euilo.org Moreover, the discovery that chloroanilines can be regenerated from the breakdown of some azo dyes used in consumer products raises public health questions about exposure routes beyond industrial settings, informing regulations on textiles and other goods. industrialchemicals.gov.au The persistence and potential toxicity of 3-CA and related compounds underscore the urgency of implementing robust monitoring and regulatory measures to protect water resources and public health. nih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
